molecular formula C20H13FN2OS B2388838 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide CAS No. 331445-14-8

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide

Cat. No.: B2388838
CAS No.: 331445-14-8
M. Wt: 348.4
InChI Key: HYUMOVMAGPOCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide is a useful research compound. Its molecular formula is C20H13FN2OS and its molecular weight is 348.4. The purity is usually 95%.
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Scientific Research Applications

Antitumor Properties and Mechanisms

  • Selective Antitumor Activity : Fluorinated 2-(4-aminophenyl)benzothiazoles, related to N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide, have shown potent and selective cytotoxic properties in vitro. They are particularly effective against specific human breast cancer cell lines but show less activity against nonmalignant cells and other cancer cell lines (Hutchinson et al., 2001).

  • Mechanism of Action : The antitumor activity of benzothiazoles, including those similar to this compound, involves the induction of cytochrome P450 CYP1A1. This induction is crucial for determining the specificity of these compounds in targeting cancer cells (Bradshaw et al., 2002).

  • Prodrug Development : Amino acid conjugation has been used to create water-soluble prodrugs of 2-(4-aminophenyl)benzothiazoles, aiming to overcome limitations posed by the lipophilicity of the original compounds. These prodrugs demonstrate promising antitumor activity in both in vitro and in vivo models (Hutchinson et al., 2002).

Molecular Interactions and DNA Damage

  • DNA Adduct Formation : In sensitive tumor cells, 2-(4-aminophenyl)benzothiazoles, related to the compound , generate DNA adducts, which suggests a mechanism of action involving direct interaction with DNA. This interaction contributes to their antitumor efficacy (Leong et al., 2003).

  • Antimicrobial Properties : Some fluorinated benzothiazoles, which are structurally similar to this compound, have shown antimicrobial properties against various bacterial and fungal strains. This demonstrates the potential for these compounds to be used beyond antitumor applications (Desai et al., 2013).

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2OS/c21-16-6-2-1-5-15(16)19(24)22-14-11-9-13(10-12-14)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUMOVMAGPOCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.